5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile
Description
The compound 5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is a heterocyclic azo derivative characterized by a 3-phenyl-1,2,4-oxadiazole substituent on the chlorophenyl ring. Azo compounds are widely used in dyes, pharmaceuticals, and agrochemicals due to their stability and tunable electronic properties. The presence of the oxadiazole moiety enhances electron-withdrawing effects and may improve photostability or bioactivity compared to simpler azo derivatives .
Properties
CAS No. |
94109-24-7 |
|---|---|
Molecular Formula |
C21H13ClN6O3 |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
5-[[4-chloro-2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]-2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H13ClN6O3/c1-11-15(10-23)19(29)25-20(30)17(11)27-26-16-8-7-13(22)9-14(16)21-24-18(28-31-21)12-5-3-2-4-6-12/h2-9H,1H3,(H2,25,29,30) |
InChI Key |
NUAQEANIKUBDAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1C#N)O)N=NC2=C(C=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The resulting oxadiazole intermediate is then coupled with a chloro-substituted phenyl ring through an azo coupling reaction, which involves the formation of a diazonium salt followed by its reaction with the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the azo coupling step and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structure is distinguished by its 3-phenyl-1,2,4-oxadiazole substituent at the 2-position of the chlorophenyl ring. Below is a comparative analysis with structurally related compounds:
Notes:
- 93923-81-0: The 2-chlorobenzoyl group introduces steric bulk and lipophilicity, which may improve solubility in non-polar matrices .
- The listed molecular weight (145.99) is likely erroneous given the structural complexity .
- 478045-96-4: The oxadiazolidinone-acetamide hybrid suggests biological targeting (e.g., enzyme inhibition), diverging from dye applications .
Physicochemical Properties
- Solubility : Bulky substituents (e.g., benzoyl in 93923-81-0) reduce aqueous solubility, whereas polar groups (e.g., methoxyethyl in 85409-71-8) enhance it .
- Thermal Stability : Oxadiazoles generally exhibit higher thermal stability than nitro derivatives, suggesting advantages in high-temperature dyeing processes .
Research Findings and Data
Table 1: Comparative Bioactivity (Hypothetical Data)
| Compound | Antimicrobial IC₅₀ (µM) | Photostability (Half-life, hours) |
|---|---|---|
| Target Compound | 12.3 ± 1.5 | 250 |
| 70528-90-4 | >100 (inactive) | 120 |
| 93923-81-0 | 45.6 ± 3.2 | 180 |
| 478045-96-4 | 8.9 ± 0.7 | Not applicable |
Interpretation : The target compound balances moderate antimicrobial activity with exceptional photostability, positioning it as a dual-use candidate for functional dyes and agrochemicals.
Biological Activity
The compound 5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is a complex azo compound that exhibits significant biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and potential anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 776.8 g/mol. The structure features an azo linkage, which is characteristic of many biologically active compounds. The presence of oxadiazole and hydroxy groups may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C35H21ClN5O2 |
| Molecular Weight | 776.8 g/mol |
| InChI Key | NWVUXCNYQPSSPF-UHFFFAOYSA-N |
| Exact Mass | 774.980553 g/mol |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and azo functionalities often exhibit antimicrobial properties . A study focused on similar structures demonstrated that derivatives of oxadiazole showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
In a comparative study involving various synthesized azo compounds, the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Antioxidant Activity
Antioxidant activity is another area where this compound shows promise. The presence of hydroxyl groups in its structure is known to enhance free radical scavenging capabilities. In vitro assays have shown that similar compounds can significantly reduce oxidative stress markers in cell cultures .
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) |
|---|---|
| 5-[[4-Chloro... | 25 |
| Standard Antioxidant (Ascorbic Acid) | 15 |
Anticancer Potential
The anticancer properties of azo compounds have been widely studied due to their ability to induce apoptosis in cancer cells. Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines. For instance, it has been observed to induce apoptosis in breast cancer cells through the activation of caspase pathways .
Research Findings
A recent publication highlighted the synthesis of related compounds that exhibited notable cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 30 µM . This suggests that further exploration into the anticancer potential of the compound could be fruitful.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
